molecular formula C19H29N3O3S B13374733 1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine

1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine

Cat. No.: B13374733
M. Wt: 379.5 g/mol
InChI Key: DGZMBKKQEORMHC-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine is a complex organic compound belonging to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific fields .

Preparation Methods

The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H29N3O3S

Molecular Weight

379.5 g/mol

IUPAC Name

[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H29N3O3S/c1-15-6-8-20(9-7-15)19(23)21-10-12-22(13-11-21)26(24,25)18-5-4-16(2)14-17(18)3/h4-5,14-15H,6-13H2,1-3H3

InChI Key

DGZMBKKQEORMHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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